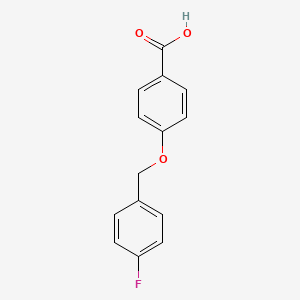

4-(4-Fluoro-benzyloxy)-benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-(4-Fluoro-benzyloxy)-benzoic acid is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure is characterized by a benzoic acid moiety and a 4-fluorobenzyl group connected through an ether linkage. This compound is of interest due to its potential applications in various fields, including the development of supramolecular structures, fluorescent probes, and liquid crystal technology.

Synthesis Analysis

The synthesis of related benzoic acid derivatives often involves multi-step procedures, including methylation, acylation, haloform reactions, demethylation, alkylation, condensation, and reduction processes . For instance, the synthesis of n-alkoxybiphenyl-4'-carbonyloxy benzoic acid, an intermediate in liquid crystal production, follows a similar synthetic route, indicating that the synthesis of 4-(4-Fluoro-benzyloxy)-benzoic acid might also involve such complex synthetic steps.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can significantly influence their properties and applications. For example, the solid-state chiral optical properties of a supramolecular organic fluorophore containing 4-(2-arylethynyl)-benzoic acid can be controlled by modifying the arylethynyl group . This suggests that the molecular structure of 4-(4-Fluoro-benzyloxy)-benzoic acid, particularly the fluorobenzyl moiety, could play a crucial role in its optical properties and potential applications in chiral recognition or as part of supramolecular assemblies.

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives can be quite diverse. For example, 4-(N,N-dimethylamino)benzoic acid has been shown to exhibit high selectivity in anion recognition, particularly for divalent anions . This indicates that the fluorobenzyl group in 4-(4-Fluoro-benzyloxy)-benzoic acid might also impart specific reactivity patterns, potentially making it useful in sensor applications or as a building block for more complex molecular systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structures. For instance, the presence of fluorine in 4-fluorobenzoic acid leads to the formation of unique solid solutions with benzoic acid, which exhibit different crystal structures and are influenced by C–H···F hydrogen bonds . This implies that 4-(4-Fluoro-benzyloxy)-benzoic acid could also display unique physical properties, such as solubility and crystallinity, which are important for its practical applications.

Applications De Recherche Scientifique

Thermal and Phase Behavior Studies

4-(4-Fluoro-benzyloxy)-benzoic acid derivatives have been the subject of thermal and phase behavior studies. In particular, linear supra-molecular liquid crystals like 4-(octyloxy) benzoic acid and its fluoro derivatives show rich phase variance. Fluorine atoms in the benzene ring core compounds influence the electro-optical and optical properties, highlighting the significance of fluorinated benzoic acids in the study of liquid crystals and related materials (Fouzai et al., 2018).

Photoluminescence in Lanthanide Complexes

The compound has been utilized in the synthesis of lanthanide coordination compounds. These compounds exhibit varying photoluminescence based on the presence of electron-donating or electron-withdrawing groups. This characteristic is crucial in understanding the electron density and sensitization efficiency of lanthanide-centered luminescence, showcasing the compound's role in advanced material sciences and photoluminescence studies (Sivakumar et al., 2010).

Ligand Interaction and Redox Behavior

The interaction of 4-(4-Fluoro-benzyloxy)-benzoic acid with metal ions, such as copper chloride, has been explored using cyclic voltammetry. This research offers insights into the redox behavior of the compound and its potential application as a ligand, which is fundamental in the field of coordination chemistry and electrochemistry (Gomaa et al., 2020).

Coordination Polymers and Luminescence Efficiency

Research has also delved into the synthesis of lanthanide-based coordination polymers using derivatives of 4-(4-Fluoro-benzyloxy)-benzoic acid. These polymers exhibit notable photophysical properties, with certain complexes showing bright green luminescence efficiencies and longer excited state lifetimes. These findings are pivotal for the development of new luminescent materials and their potential applications in various technological fields (Sivakumar et al., 2011).

Surface Coordination and Chelation at Interfaces

The compound's interaction at the air-water interface has been studied, especially in the context of metal coordination to monolayers and Langmuir-Blodgett films. This research provides valuable insights into the surface behavior of 4-(4-Fluoro-benzyloxy)-benzoic acid derivatives and their potential applications in surface chemistry and material sciences (Yang et al., 2011).

Orientations Futures

Propriétés

IUPAC Name |

4-[(4-fluorophenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c15-12-5-1-10(2-6-12)9-18-13-7-3-11(4-8-13)14(16)17/h1-8H,9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXGPRFAVTVMKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluoro-benzyloxy)-benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

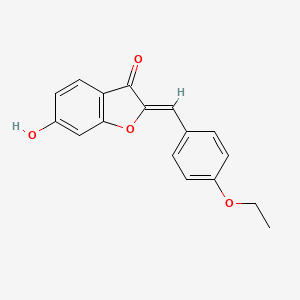

![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B1331828.png)

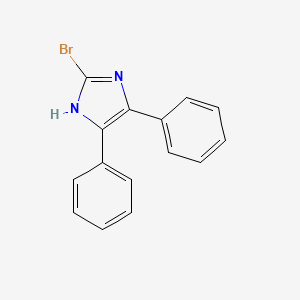

![6-Bromo-4H-imidazo[4,5-b]pyridine](/img/structure/B1331835.png)

![6-Morpholinobenzo[d]thiazol-2-amine](/img/structure/B1331860.png)

![4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331879.png)